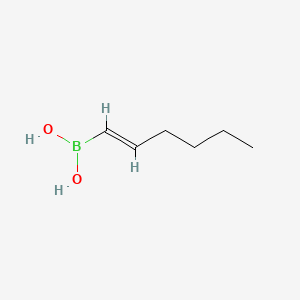

E-Hexen-1-ylboronic acid

Description

Overview of Alkenylboronic Acids in Organic Synthesis

Alkenylboronic acids are a subclass of boronic acids characterized by a carbon-carbon double bond directly attached to the boron atom. wiley-vch.dewiley-vch.de These compounds are prized for their stability, low toxicity, and remarkable versatility in a wide array of chemical transformations. rsc.orgnih.gov They serve as indispensable building blocks in organic synthesis, primarily due to their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. organic-chemistry.orgchemicalbook.com This reaction allows for the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide, a process that has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Beyond the Suzuki-Miyaura coupling, the utility of alkenylboronic acids extends to a variety of other synthetic methodologies. They can undergo conjugate additions to α,β-unsaturated systems, providing a direct route to functionalized ketones and lactones. nii.ac.jpnih.gov Furthermore, the double bond within alkenylboronic acids can be exploited in cycloaddition reactions and other transformations, showcasing their potential as multifaceted synthetic intermediates. rsc.org The development of new catalytic systems continues to expand the reaction scope of these valuable reagents, enabling the synthesis of highly functionalized and stereochemically complex molecules under mild conditions. rsc.orgresearchgate.net

Significance of (E)-Stereoisomerism in Boronic Acid Chemistry

The geometry of the double bond in alkenylboronic acids, specifically the distinction between (E) and (Z) isomers, is of paramount importance in stereoselective synthesis. The (E)-configuration, where the highest priority substituents on each carbon of the double bond are on opposite sides, is often crucial for achieving the desired stereochemical outcome in a reaction. This is particularly true in reactions where the geometry of the starting material directly translates to the geometry of the product.

In the context of the Suzuki-Miyaura coupling, the stereochemistry of the alkenylboronic acid is typically retained in the coupled product. Therefore, using a pure (E)-isomer of a boronic acid, such as (E)-hexen-1-ylboronic acid, allows for the stereospecific synthesis of (E)-alkenes. This level of control is critical in the synthesis of natural products and pharmaceutical agents, where the biological activity is often highly dependent on the precise three-dimensional arrangement of atoms. The preservation of alkene geometry is also a key feature in other reactions involving alkenylboronic acids, such as rhodium-catalyzed conjugate additions. nih.gov The ability to selectively synthesize and utilize the (E)-isomer of boronic acids provides chemists with a powerful tool for constructing molecules with defined stereochemistry.

Research Trajectory and Future Directions for E-Hexen-1-ylboronic Acid

The research landscape for (E)-hexen-1-ylboronic acid and related alkenylboronic acids is vibrant and continues to evolve. Current research efforts are focused on several key areas, including the development of more efficient and sustainable methods for their synthesis. This includes exploring novel catalytic systems for the hydroboration of alkynes, which is a primary method for preparing alkenylboronates with high stereoselectivity. organic-chemistry.org

A significant area of future research lies in expanding the synthetic utility of (E)-hexen-1-ylboronic acid beyond traditional cross-coupling reactions. This involves exploring its participation in novel catalytic cycles, such as those involving other transition metals or even metal-free catalysis. rsc.orgscispace.com The unique reactivity of the carbon-boron bond, coupled with the presence of the alkene functionality, presents opportunities for the development of new tandem and cascade reactions, allowing for the rapid construction of molecular complexity from simple starting materials.

Furthermore, there is growing interest in the application of alkenylboronic acids in the synthesis of functional materials and polymers. researchgate.net The ability to incorporate the boronic acid moiety into polymer chains opens up possibilities for creating materials with unique electronic, optical, or sensory properties. As our understanding of the fundamental reactivity of compounds like (E)-hexen-1-ylboronic acid deepens, we can expect to see even more innovative applications emerge in the fields of catalysis, medicine, and materials science.

| Property | Value |

| Chemical Formula | C₆H₁₃BO₂ |

| Molecular Weight | 127.98 g/mol |

| CAS Number | 42599-18-8 |

| Boiling Point | 62-63 °C |

| IUPAC Name | (1E)-1-Hexen-1-ylboronic acid |

Structure

2D Structure

Properties

IUPAC Name |

[(E)-hex-1-enyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BO2/c1-2-3-4-5-6-7(8)9/h5-6,8-9H,2-4H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFKSQSXNUNYAC-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42599-18-8 | |

| Record name | B-(1E)-1-Hexenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42599-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-(Hexen-1-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for E Hexen 1 Ylboronic Acid and Derivatives

Direct Synthesis Approaches

The most common and direct route to (E)-alkenylboronic acids is the hydroboration of terminal alkynes. This reaction involves the syn-addition of a hydrogen-boron bond across the carbon-carbon triple bond, which naturally establishes the desired (E)-stereochemistry.

One effective method involves the hydroboration of 1-hexyne (B1330390) with a hydroborating agent, followed by hydrolysis. A notable protocol utilizes diisopinocampheylborane (B13816774) ((Ipc)₂BH) as the hydroborating agent. The alkyne is treated with (Ipc)₂BH, followed by oxidative dealkylation using acetaldehyde (B116499) to form a diethyl boronic ester intermediate. This intermediate is then hydrolyzed in situ with water to yield the target (E)-hexen-1-ylboronic acid. tandfonline.com A simple work-up involving extraction and trituration affords the product in high purity. tandfonline.com

Another widely used direct approach is the catalytic hydroboration using more stable and convenient borane (B79455) sources like catecholborane or pinacolborane. For instance, 1-alkynes can be treated with catecholborane or pinacolborane in the presence of a catalytic amount of dicyclohexylborane (B74569) at room temperature. organic-chemistry.org This process, which can be performed under neat (solvent-free) conditions with pinacolborane, provides the corresponding (E)-1-alkenylboronic acid esters in good to excellent yields. organic-chemistry.org These esters can then be hydrolyzed to the desired boronic acid. The mechanism is believed to involve the transfer of an alkenyl group from one boron atom to another. organic-chemistry.org

Stereoselective Synthesis of (E)-Alkenylboronic Acids

Achieving high (E)-stereoselectivity is paramount for the utility of these compounds. Several strategies have been developed to ensure the exclusive or near-exclusive formation of the (E)-isomer.

The hydroboration of terminal alkynes is inherently stereoselective, yielding (E)-alkenylboranes due to the concerted syn-addition mechanism. The choice of hydroborating agent is crucial. Sterically hindered boranes, such as diisopinocampheylborane, not only provide excellent stereoselectivity but also high regioselectivity, with the boron atom adding to the terminal carbon of the alkyne. tandfonline.com

Metal-catalyzed borylation reactions also offer high (E)-stereoselectivity. Copper-catalyzed addition of bis(pinacolato)diboron (B136004) (B₂pin₂) to alkynes in the presence of an alcohol like methanol (B129727) is a powerful method. rsc.orgrsc.org This reaction proceeds via a syn-addition of a boryl group and a hydrogen atom (from methanol) across the triple bond, leading to the (E)-alkenylboronic ester. rsc.org

A different strategy involves the stereospecific substitution of a precursor with defined stereochemistry. For example, (E)-(1-substituted-1-alkenyl)boronic esters can be synthesized with high stereoselectivity through the nucleophilic substitution of (Z)-(1-bromo-1-alkenyl)boronic esters with organolithium or Grignard reagents. acs.org This method leverages the existing stereochemistry of the starting material to produce the desired (E)-product.

Fine-tuning reaction conditions is essential for maximizing stereocontrol.

Catalyst and Ligand Choice: In copper-catalyzed borylations, the choice of ligand is critical. Monodentate phosphine (B1218219) ligands, particularly tri(p-tolyl)phosphine (P(p-tolyl)₃), have been shown to increase catalytic efficiency and maintain high selectivity. rsc.orgrsc.org

Reagent Stoichiometry and Type: The use of sterically demanding hydroborating agents like diisopinocampheylborane is a key factor in achieving high stereocontrol in alkyne hydroboration. tandfonline.com

Solvent and Temperature: Many highly stereoselective syntheses can be performed under mild conditions. For example, the dicyclohexylborane-catalyzed hydroboration with pinacolborane proceeds efficiently at room temperature under neat conditions, which is also environmentally advantageous. organic-chemistry.org The reaction involving diisopinocampheylborane is typically started at a low temperature (-40°C) and allowed to warm to room temperature. tandfonline.com

Preparation of Functionalized E-Hexen-1-ylboronic Acid Derivatives

The synthesis of (E)-alkenylboronic acids bearing additional functional groups is of great interest as it provides access to more complex molecular building blocks. A significant advantage of modern synthetic methods is their compatibility with a wide range of functional groups.

The diisopinocampheylborane method has been successfully applied to a variety of functionalized alkynes, yielding the corresponding (E)-alkenylboronic acids. tandfonline.com This protocol tolerates functional groups such as esters, silyl (B83357) ethers, and halogens, allowing for the direct preparation of versatile intermediates. For instance, the hydroboration of ethyl 4-pentynoate produces the corresponding 1-alkoxycarbonyl-1-alkenylboronic acid, a previously unprecedented class of compounds. tandfonline.com

Below is a table summarizing the synthesis of various functionalized (E)-alkenylboronic acids using the diisopinocampheylborane methodology. tandfonline.com

| Alkyne Substrate | Resulting (E)-Alkenylboronic Acid Product | Yield (%) |

|---|---|---|

| 1-Hexyne | (E)-Hex-1-en-1-ylboronic acid | 85 |

| Methyl propiolate | (E)-3-Boronoacrylic acid methyl ester | 80 |

| Ethyl propiolate | (E)-3-Boronoacrylic acid ethyl ester | 81 |

| tert-Butyl propiolate | (E)-3-Boronoacrylic acid tert-butyl ester | 75 |

| 3,3-Dimethyl-1-butyne | (E)-3,3-Dimethyl-1-buten-1-ylboronic acid | 90 |

| (Triisopropylsilyloxy)propyne | (E)-3-(Triisopropylsilyloxy)-1-propen-1-ylboronic acid | 78 |

| 1-Bromo-4-ethynylbenzene | (E)-2-(4-Bromophenyl)ethenylboronic acid | 75 |

| 3-Butyn-1-ol | (E)-4-Hydroxy-1-buten-1-ylboronic acid | 60 |

Furthermore, the use of protecting groups for the boronic acid moiety allows for multi-step synthesis pathways to access complex derivatives. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable to a wide range of reagents used in common synthetic transformations, including strongly acidic and oxidative conditions. nih.gov This stability allows a simple MIDA boronate starting material to be carried through a multi-step sequence to build a complex carbon framework before the boronic acid is liberated under mild conditions when needed. nih.gov

In Situ Generation of Reactive Boronic Acid Species

For certain applications, it is advantageous to generate the reactive boronic acid species in situ from a more stable precursor. Boronic esters, such as diethyl or pinacol (B44631) esters, are often synthesized as they are more robust and easier to handle and purify than the corresponding free boronic acids.

The protocol using diisopinocampheylborane, for example, initially produces a diethyl boronic ester. This ester is not isolated but is treated directly with water in the reaction vessel, leading to vigorous stirring to hydrolyze the ester and generate the desired (E)-alkenylboronic acid. tandfonline.com This in situ hydrolysis is a key step in the practical and efficient isolation of the final product.

The concept of in situ generation can also be applied in more complex systems. For instance, bioorthogonal reactions have been developed where a biologically active molecule is assembled from smaller, less complex precursors directly within a physiological solution. nih.gov This involves the rapid and stable formation of a boronate ester from a boronic acid and a diol-containing fragment, illustrating the principle of generating the final, active species at the point of use. nih.gov This strategy minimizes issues related to the stability or delivery of the final complex molecule.

Reactivity and Reaction Mechanisms of E Hexen 1 Ylboronic Acid

Fundamental Reaction Pathways

The reactivity of E-Hexen-1-ylboronic acid is characterized by several key pathways, including protodeboronation and oxidative transformations. Understanding these reactions is essential for optimizing its use in synthetic organic chemistry.

Protodeboronation Pathways and Their Mitigation

Protodeboronation is a chemical reaction involving the protonolysis of a boronic acid, where a carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process is a notable undesired side reaction in metal-catalyzed coupling reactions that utilize boronic acids. wikipedia.org The tendency of a given boronic acid to undergo protodeboronation is highly variable and depends on factors such as the reaction conditions and the organic substituent of the boronic acid. wikipedia.org

For alkenyl boronic acids like this compound, polymerization can also occur at elevated temperatures. researchgate.net The reaction pH is a critical factor in the mechanism of protodeboronation in aqueous media. wikipedia.org While simple aromatic and alkyl boronic acids are generally stable in neutral pH solutions, those with electron-withdrawing groups are more stabilized in acidic conditions. wikipedia.org

Mitigation Strategies:

To minimize undesired protodeboronation, several strategies have been developed:

Catalyst Design: Efficient catalyst systems that promote rapid catalytic turnover can increase the rate of the desired productive reaction, thereby suppressing decomposition pathways like protodeboronation. wikipedia.org

Additives: The use of metal additives such as silver and copper can accelerate cross-coupling reactions. wikipedia.org

Boronic Acid Derivatives: The use of boronic acid derivatives, such as MIDA (N-methyliminodiacetic acid) boronate esters and organotrifluoroborates, can suppress protodeboronation. wikipedia.orgsigmaaldrich.com These derivatives often exhibit greater stability and can lead to faster reaction rates and higher yields in cross-coupling reactions. researchgate.net A "slow-release" strategy involving these derivatives ensures that the concentration of the free boronic acid is minimized, thus reducing its degradation while still allowing for transmetallation. wikipedia.orgresearchgate.net

Oxidative Transformations

While specific literature on the oxidative transformations of this compound is not extensively detailed in the provided search results, it is known that boronic acids, in general, can undergo oxidation. This process can be a detrimental side reaction in cross-coupling reactions. nih.gov Careful selection of reaction conditions can help minimize these oxidative processes. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable reagent in transition-metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling Reactions with this compound

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like this compound) and an organohalide or triflate. libretexts.orgwikipedia.org This reaction is widely used to synthesize a variety of organic compounds, including polyolefins, styrenes, and substituted biphenyls. wikipedia.org The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

The reaction offers several advantages, including mild reaction conditions, a wide range of commercially available reagents, and the use of environmentally safer boronic acids compared to organotin compounds used in Stille coupling. libretexts.orgyoutube.com

The first Suzuki-Miyaura coupling reaction was reported in 1979, initially involving catechol alkenylboronic esters and bromoalkenes. nih.gov This was later extended to include boronic acids. nih.gov The success of this reaction lies in the ability of organoboron reagents to undergo transmetalation with transition metals like palladium. nih.gov

A typical experimental procedure involves charging a reaction flask with the organic halide, the boronic acid, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base (e.g., cesium carbonate) in a suitable solvent system (e.g., THF and water). youtube.com The mixture is then heated to facilitate the reaction. youtube.com

The choice of catalyst and reaction conditions is crucial. For instance, a heterogeneous Pd/C catalyst has been shown to be effective for Suzuki-Miyaura coupling of aryl bromides and triflates with aryl and vinyl boronic acids in aqueous media at room temperature, without the need for ligands. nih.gov

Ligands play a critical role in the Suzuki-Miyaura coupling, influencing the reaction's efficiency and stereochemical outcome. organic-chemistry.org The development of bulky and electron-rich phosphine ligands, such as dialkylbiaryl phosphines, has significantly enhanced the scope and efficiency of these reactions. nih.gov

These ligands stabilize the monoligated L₁Pd intermediates, which are key species in the catalytic cycle, and accelerate the oxidative addition of aryl halides. nih.gov The choice of ligand can be critical for achieving high stereoselectivity, especially in reactions involving Z-alkenyl halides, where Z-to-E isomerization can be a competing process. organic-chemistry.org For example, Pd(P(o-Tol)₃)₂ has been identified as an effective catalyst for maintaining the Z-olefin geometry in such couplings. organic-chemistry.org

The table below summarizes the effect of different palladium catalysts and ligands on the Suzuki-Miyaura coupling reaction.

| Catalyst/Ligand System | Substrate Scope | Key Features | Reference |

|---|---|---|---|

| Pd(P(o-Tol)₃)₂ | Z-alkenyl halides and boronic acids | Maintains Z-olefin geometry, high yields under mild conditions. | organic-chemistry.org |

| Dialkylbiaryl phosphines (e.g., XPhos) | Aryl bromides, triflates, chlorides, tosylates, heteroaryl systems | Broad scope, can be carried out at room temperature, low catalyst loadings. | nih.gov |

| Pd/C (heterogeneous) | Aryl bromides, triflates, aryl and vinyl boronic acids | Ligand-free, room temperature, aqueous media, reusable catalyst. | nih.gov |

| [Pd(IPr)(cin)Cl] (NHC ligand) | Aryl chlorides and boronic acids | Mild conditions, ethanol (B145695)/water solvent, inorganic base. | st-andrews.ac.uk |

Copper-Catalyzed Cross-Coupling Reactions

Beyond palladium catalysis, (E)-hexen-1-ylboronic acid can participate in cross-coupling reactions mediated by more economical copper catalysts. These reactions, often referred to as Chan-Lam or Chan-Evans-Lam couplings, are powerful methods for forming carbon-heteroatom bonds. researchgate.net

Copper-catalyzed C-N cross-coupling allows for the amination of the vinyl group of (E)-hexen-1-ylboronic acid. This reaction typically involves coupling the boronic acid with an amine, amide, or other nitrogen-containing nucleophile in the presence of a copper salt (e.g., Cu(OAc)₂) and often an oxidant like oxygen (from air) or a base. researchgate.netlookchem.com The reaction is valued for its tolerance of various functional groups and can often be performed under relatively mild, open-flask conditions. researchgate.netlookchem.com This methodology provides a direct route to enamines and other N-vinyl compounds from (E)-hexen-1-ylboronic acid.

Analogous to C-N coupling, copper-promoted C-O cross-coupling facilitates the formation of a bond between the vinyl carbon of (E)-hexen-1-ylboronic acid and an oxygen nucleophile, such as a phenol (B47542) or an alcohol. This process yields vinyl ethers. The reaction conditions are similar to those for C-N coupling, typically requiring a copper(II) catalyst and a base or oxidant. researchgate.net The ability to form C-O bonds using this method is particularly useful in the synthesis of complex molecules where a vinyl ether moiety is required.

A more specialized copper-catalyzed reaction involves the N-imination of boronic acids using oxime O-carboxylates as iminating agents. semanticscholar.org This process allows for the formation of N-alkenyl imines from (E)-hexen-1-ylboronic acid under non-basic and non-oxidizing conditions, which complements other C-N bond-forming reactions. semanticscholar.org Studies have shown that catalytic amounts of copper(I) sources, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), are effective for this transformation. semanticscholar.org The reaction proceeds by coupling the alkenylboronic acid with an oxime derivative, providing a route to N-substituted imines while tolerating a variety of functional groups. semanticscholar.org

Table 2: Copper(I)-Catalyzed N-Iminative Coupling of Alkenyl Boronic Acids with Oxime O-Acetates

| Alkenyl Boronic Acid | Oxime O-Acetate | Catalyst (mol %) | Solvent | Temp (°C) | Yield (%) |

| (E)-Styrylboronic acid | Benzophenone oxime O-acetate | CuTC (20) | DMF | 70 | 73 |

| (E)-Oct-1-enylboronic acid | Benzophenone oxime O-acetate | CuTC (20) | DMF | 70 | 65 |

| Phenylboronic acid | Phenyl-2-furyl ketoxime O-acetate | CuTC (20) | DMF | 70 | 75 |

Data adapted from a study on copper-catalyzed N-imination of boronic acids. semanticscholar.org This table illustrates the general applicability of the reaction to alkenylboronic acids.

Nickel-Catalyzed Reactions

Nickel catalysts offer a cost-effective and reactive alternative to palladium for cross-coupling reactions involving boronic acids. acs.orgrsc.org (E)-Hexen-1-ylboronic acid can be utilized in nickel-catalyzed Suzuki-Miyaura type couplings, often with different reactivity profiles and functional group tolerances compared to palladium systems. rsc.org Nickel catalysis can be particularly advantageous for coupling with challenging substrates like aryl chlorides or for reactions requiring different ligand environments. rsc.org Furthermore, nickel catalysts have been developed for other transformations of boronic acids, including fluoroethylation and decarbonylative cross-coupling reactions, expanding the synthetic utility of substrates like (E)-hexen-1-ylboronic acid. acs.orgrsc.org

Iron-Catalyzed Coupling Reactions

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to traditional palladium- or nickel-catalyzed methods. rsc.orgresearchgate.net While the iron-catalyzed Suzuki-Miyaura coupling of alkyl and aryl boronic acids has been developed, specific applications involving alkenylboronic acids such as (E)-hexen-1-ylboronic acid are not yet extensively documented in the literature. whiterose.ac.uknih.gov

The general mechanism for iron-catalyzed Suzuki-Miyaura cross-coupling is thought to involve a catalytic cycle with iron in various oxidation states. nih.gov For the coupling of alkyl halides with aryl boronic esters, a proposed mechanism suggests the activation of an iron(II) halide precatalyst by a lithium amide base. nih.gov This is followed by halogen abstraction from the electrophile to form a carbon-centered radical and transmetalation with the boronic ester. nih.gov Recombination of the radical with the organoiron species and subsequent reductive elimination yields the cross-coupled product. nih.gov A key challenge in these reactions is often the transmetalation step. whiterose.ac.ukchemrxiv.org The development of air-stable iron(III) precatalysts has improved the practicality of these reactions, allowing them to be performed without the need for a glovebox. nih.gov

Despite these advances, the scope of iron-catalyzed Suzuki-Miyaura reactions with respect to alkenylboronic acids remains an area for further investigation. The following table outlines a general protocol for an iron-catalyzed Suzuki-Miyaura coupling, which could be adapted for substrates like (E)-hexen-1-ylboronic acid, though specific yields are not available.

| Electrophile | Nucleophile | Catalyst System | Solvent | Conditions | Product | Yield (%) |

| Alkyl Halide | Aryl Boronic Ester | Fe(III) precatalyst, LiN(Me)Et | Anisole | Ambient Temp. | Alkyl-Aryl Compound | up to 89% nih.gov |

| Aryl Chloride | Aryl Boronic Ester | FeBr3, IMes, tBuLi | Not Specified | Not Specified | Biaryl Compound | Modest chemrxiv.org |

Rhodium-Catalyzed Additions

Rhodium complexes are effective catalysts for the 1,4-conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds. wiley-vch.dethieme-connect.comresearchgate.net (E)-Hexen-1-ylboronic acid participates in these reactions, providing a method for the formation of new carbon-carbon bonds. The reaction is typically catalyzed by a rhodium(I) complex, such as [Rh(acac)(CO)2], in the presence of a phosphine ligand like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb). wiley-vch.de

The catalytic cycle is proposed to initiate with the transmetalation of the alkenyl group from the boronic acid to a hydroxorhodium(I) complex, forming an alkenylrhodium(I) species. wiley-vch.de This intermediate then undergoes insertion into the carbon-carbon double bond of the enone (1,4-addition). The resulting rhodium enolate is then protonated to release the final product and regenerate the active rhodium catalyst. wiley-vch.dethieme-connect.com The presence of water or other protic sources is often crucial for the protonolysis step and to facilitate the formation of the active hydroxorhodium species. thieme-connect.com

Research has demonstrated that these additions proceed in high yields and retain the stereochemistry of the alkenylboronic acid. acs.org The reaction conditions can be tuned by the choice of solvent, with aqueous mixtures often being employed. wiley-vch.de

| Enone | Alkenylboronic Acid | Catalyst System | Solvent | Temperature (°C) | Product | Yield (%) |

| Methyl vinyl ketone | (E)-Hexen-1-ylboronic acid | [Rh(acac)(CO)2]/dppb | DMF/H2O | 50 | (E)-5-Decen-2-one | 62 |

| Methyl vinyl ketone | (E)-Hexen-1-ylboronic acid | [Rh(acac)(CO)2]/dppb | Cyclohexane/H2O | 50 | (E)-5-Decen-2-one | 74 |

| Methyl vinyl ketone | (E)-Hexen-1-ylboronic acid | [Rh(acac)(CO)2]/dppb | MeOH/H2O | 50 | (E)-5-Decen-2-one | 74 |

| 2-Octen-4-one | (E)-Hexen-1-ylboronic acid | [Rh(acac)(CO)2]/dppb | MeOH/H2O | 50 | (E)-5-Ethyl-8-dodecen-4-one | 68 |

Metal-Free Organic Transformations

Stereoselective Reductive Alkenylation Reactions

(E)-Hexen-1-ylboronic acid can participate in metal-free reductive coupling reactions with N-tosylhydrazones. nih.govrsc.org This transformation is a powerful method for C(sp³)–C(sp²) bond formation, effectively coupling a carbonyl derivative (via the tosylhydrazone) with an alkene. nih.govresearchgate.net The reaction is typically promoted by a base, such as potassium carbonate, at elevated temperatures. nih.gov

The mechanism is believed to involve the base-promoted decomposition of the N-tosylhydrazone to a diazo compound. The diazo compound then reacts with the alkenylboronic acid in a carboborylation step. The resulting intermediate can then undergo protodeboronation to yield the final reductive alkenylation product. researchgate.net This metal-free approach offers advantages in terms of cost, toxicity, and functional group tolerance. nih.gov

| N-Tosylhydrazone Source | Alkenylboronic Acid | Base | Solvent | Conditions | Product Type |

| Cyclic Ketones | Alkenylboronic Acids | K2CO3 | Dioxane | 110 °C | Reductive Alkenylation Product |

| Aldehydes | Alkenylboronic Acids | K2CO3 | Dioxane | 110 °C | Reductive Alkenylation Product |

Reactions with N-Tosylhydrazones

The reaction between N-tosylhydrazones and alkenylboronic acids is a versatile transformation that extends beyond simple reductive alkenylation. rsc.orgnih.gov Under metal-free conditions, these reactants can be used to synthesize a variety of organic structures. The key intermediate is the in situ generated diazo compound from the N-tosylhydrazone, which then engages with the boronic acid. nih.gov

This coupling is highly general and tolerates a wide array of functional groups. nih.gov The reaction can be performed as a one-pot procedure starting directly from the corresponding carbonyl compound, tosylhydrazide, and the boronic acid, which enhances its synthetic utility. nih.gov

| Carbonyl Precursor | Boronic Acid | Base | Solvent | Temperature (°C) | Product |

| Aldehyde/Ketone (via Tosylhydrazone) | Alkenylboronic Acid | K2CO3/K3PO4 | Dioxane | 110 | C(sp³)–C(sp²) Coupled Product |

Cascade Cyclization and Carbocyclization Processes

A significant application of the reaction between N-tosylhydrazones and alkenylboronic acids is in the initiation of cascade cyclization processes. nih.gov These reactions allow for the rapid construction of complex cyclic and polycyclic structures in a single step. For instance, N-tosylhydrazones derived from cyclic ketones bearing a cyanoalkyl side chain can react with alkenylboronic acids to trigger a cascade that forms bicyclic nitrogen-containing heterocycles. nih.gov

The proposed mechanism involves the initial metal-free coupling of the N-tosylhydrazone and the alkenylboronic acid. The resulting intermediate can then undergo a series of intramolecular reactions, such as cyclization and rearrangement, to form the final polycyclic product. These cascade reactions demonstrate the power of this methodology to build molecular complexity from relatively simple starting materials. nih.govrsc.org

Nucleophilic Addition Reactions

While boronic acids themselves are Lewis acids and not typically nucleophilic, they can be activated to participate in nucleophilic addition reactions. nih.govresearchgate.net One strategy involves the formation of a boronate complex by reacting the boronic acid or its ester derivative with a Lewis base. nih.gov This increases the electron density on the boron-bound organic group, enhancing its nucleophilicity. For example, benzylboronic acid pinacol (B44631) ester, when activated by a Lewis base like DABCO, can add to activated ketones such as trifluoromethyl ketones. nih.gov

Another approach is the generation of α-boryl carbanions. nih.govorganic-chemistry.orgacs.orgacs.org For instance, the carbolithiation of a vinylboronic ester can generate a nucleophilic α-boryl carbanion. thieme-connect.comthieme-connect.com This highly reactive intermediate can then add to carbonyl electrophiles. The reaction of the α-boryl carbanion with aldehydes or ketones can proceed through a boron-Wittig sequence to yield alkenes. thieme-connect.comthieme-connect.com Alternatively, with α,β-unsaturated carbonyl compounds, 1,4-addition of the α-boryl carbanion can occur. thieme-connect.comthieme-connect.com

While specific examples utilizing (E)-hexen-1-ylboronic acid in this context are not prevalent, the principles can be extended. Activation of (E)-hexen-1-ylboronic acid or its pinacol ester could generate a nucleophilic hexenyl species capable of adding to various electrophiles.

| Boron Reagent | Activating Agent | Electrophile | Product Type |

| Benzylboronic acid pinacol ester | DABCO | Trifluoromethyl ketone | Tertiary alcohol nih.gov |

| (1-Phenylvinyl)boronic acid pinacol ester | tert-Butyllithium | Aldehyde/Ketone | Tri-/Tetrasubstituted alkene thieme-connect.comthieme-connect.com |

| (1-Phenylvinyl)boronic acid pinacol ester | tert-Butyllithium | α,β-Unsaturated carbonyl | 1,4-Addition product thieme-connect.comthieme-connect.com |

Additions to Carbonyl Compounds

The addition of organoboronic acids to carbonyl compounds, such as aldehydes and ketones, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. For alkenylboronic acids like this compound, this reaction would involve the transfer of the hexenyl group to the electrophilic carbonyl carbon.

The reaction generally proceeds through the activation of the boronic acid. This can be achieved under various conditions, often involving the formation of a more nucleophilic "ate" complex. The mechanism typically involves the coordination of the carbonyl oxygen to the boron atom, which facilitates the migration of the alkenyl group from the boron to the carbonyl carbon.

A notable transformation involving boronic acids and aldehydes is the synthesis of ketones. In a transition-metal-free approach, the interaction of an aldehyde with nitrosobenzene (B162901) in the presence of a boronic acid can lead to the formation of a ketone. ucm.es This proceeds through an intermediate with boronate character, which activates the aldehyde C-H bond for a subsequent 1,4-migration of the organic group from the boron to the carbon atom. ucm.es

| Aldehyde | Alkenylboronic Acid | Product | Yield (%) |

| 2-Benzyloxyacetaldehyde | 2-Phenylvinylboronic acid | 1-Benzyloxy-4-phenylbut-3-en-2-one | High |

| Cyclopropanecarbaldehyde | 2-Phenylvinylboronic acid | Cyclopropyl(2-phenylvinyl)methanone | Moderate |

| Benzaldehyde | 2-Phenylvinylboronic acid | Chalcone | Low |

Table 1: Examples of Ketone Synthesis from Aldehydes and Alkenylboronic Acids. Data is illustrative of the general reaction and not specific to this compound. ucm.es

Additions to Imines and Iminium Ions

The addition of boronic acids to imines and iminium ions, often referred to as the Petasis-borono Mannich reaction, is a versatile method for the synthesis of amines. researchgate.net This multicomponent reaction typically involves the condensation of an aldehyde with an amine to form an imine or iminium ion in situ, which then reacts with the boronic acid.

For an alkenylboronic acid such as this compound, this reaction would result in the formation of an allylic amine. The presence of a nearby hydroxyl group on the amine or aldehyde can facilitate the reaction by activating the boronic acid through the formation of a tetrahedral boronate salt. researchgate.net

Studies on the enantioselective addition of boronates to acyl imines have also been conducted. nih.gov These reactions often employ a chiral catalyst to control the stereochemistry of the product. The scope of these reactions includes aryl, vinyl, and alkynyl boronates, suggesting that this compound would be a suitable substrate. nih.gov

| Imine Type | Boronic Acid Type | Catalyst | Product | Enantiomeric Excess (%) |

| Acyl Imine | Arylboronic Acid | Chiral Biphenol | α-Aryl Amide | High |

| Acyl Imine | Vinylboronic Acid | Chiral Biphenol | α-Vinyl Amide | High |

| Acyl Imine | Alkynylboronic Acid | Chiral Biphenol | α-Alkynyl Amide | High |

Table 2: Enantioselective Addition of Boronates to Acyl Imines. This data represents the general reactivity and is not specific to this compound. nih.gov

Boronic Acid Catalysis (BAC)

Boronic acids can act as catalysts in a variety of organic transformations. This catalytic activity stems from their ability to act as Lewis acids and to form reversible covalent bonds with hydroxyl groups. rsc.org While specific studies on the catalytic use of this compound are not prevalent, the general principles of boronic acid catalysis can be applied.

Electrophilic Activation in Organic Reactions

In the context of electrophilic activation, boronic acids can enhance the electrophilicity of a substrate, making it more susceptible to nucleophilic attack. ualberta.ca This is often achieved through the formation of a transient boronate ester. For example, boronic acids can catalyze the formation of amides from carboxylic acids and amines by activating the carboxylic acid. rsc.org They can also activate alcohols to form carbocation intermediates for reactions such as Friedel-Crafts-type alkylations. rsc.org

The general mechanism for electrophilic activation involves the following steps:

Formation of a Boronate Ester: The boronic acid reacts with a hydroxyl-containing substrate (e.g., a carboxylic acid or alcohol) to form a boronate ester.

Activation: The electron-withdrawing nature of the boron atom increases the electrophilicity of the carbon atom attached to the oxygen.

Nucleophilic Attack: A nucleophile attacks the activated carbon atom.

Catalyst Regeneration: The boronate ester is hydrolyzed, regenerating the boronic acid catalyst.

Nucleophilic Activation in Organic Reactions

Boronic acids can also activate nucleophiles. This typically occurs with diols and other polyols, where the formation of a cyclic boronate ester increases the nucleophilicity of the oxygen atoms. rsc.org The formation of a tetrahedral adduct between the boronic acid and the diol leads to an increase in electron density on the oxygen atoms, making them more reactive towards electrophiles. rsc.org

The general mechanism for nucleophilic activation involves:

Formation of a Tetrahedral Adduct: The boronic acid reacts with a diol to form a tetrahedral boronate species.

Increased Nucleophilicity: The formation of the boronate complex increases the electron density on the oxygen atoms of the diol.

Reaction with an Electrophile: The activated hydroxyl group reacts with an electrophile.

Catalyst Regeneration: The boronate ester is cleaved, releasing the product and regenerating the boronic acid catalyst.

Applications of E Hexen 1 Ylboronic Acid in Complex Molecule Synthesis

Construction of Carbon-Carbon Bonds

The most prominent application of (E)-Hexen-1-ylboronic acid is in the construction of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. nih.govwikipedia.org This palladium-catalyzed reaction couples an organoboron compound, such as (E)-Hexen-1-ylboronic acid, with an organic halide or triflate. libretexts.org The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and high stereoselectivity. nih.gov

The general catalytic cycle for the Suzuki reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R¹-X) to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium(II) complex. This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the organic group for transfer. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple, forming a new carbon-carbon single bond (R¹-R²) and regenerating the palladium(0) catalyst. libretexts.org

(E)-Hexen-1-ylboronic acid provides the (E)-hex-1-enyl group, which can be coupled with various sp²-hybridized carbons, including aryl, vinyl, and heteroaryl halides, to create more complex structures. wikipedia.org The stereochemistry of the double bond is typically retained throughout the reaction sequence.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Organohalide | Catalyst | Base | Solvent | Product |

| Aryl Iodide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | (E)-1-Aryl-1-hexene |

| Vinyl Bromide | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | Substituted (1E,3E)-diene |

| Heteroaryl Chloride | Pd₂(dba)₃ / SPhos | K₂CO₃ | THF | (E)-Heteroaryl-substituted hexene |

Synthesis of Substituted Pyridines

(E)-Hexen-1-ylboronic acid is a key reagent in modular methods for synthesizing highly substituted pyridines. nih.gov One notable method involves a cascade reaction initiated by a copper-catalyzed cross-coupling of the alkenylboronic acid with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov

This process includes three key steps:

A novel N-iminative, copper-catalyzed cross-coupling at the N-O bond.

Electrocyclization of the resulting 3-azatriene intermediate.

Air oxidation to afford the final aromatic pyridine (B92270) product. nih.gov

This method is advantageous due to its mild, neutral pH reaction conditions, which allow for broad functional group tolerance and access to diverse substitution patterns on the pyridine core. nih.gov The starting materials are readily available, and the reaction provides moderate to excellent yields. nih.gov

Table 2: Synthesis of a Substituted Pyridine

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Yield (%) |

| 1,3-diphenyl-2-propen-1-one oxime O-pentafluorobenzoate | (E)-Hexen-1-ylboronic acid | Cu(OAc)₂ (10 mol %) | 50 then 85 | 43-91 |

Data derived from a probe experiment and general yield range for the disclosed method. nih.gov

Preparation of Heterocyclic Scaffolds

Beyond pyridines, alkenylboronic acids like (E)-Hexen-1-ylboronic acid are instrumental in synthesizing a variety of other heterocyclic scaffolds. The Suzuki-Miyaura coupling is a powerful tool for attaching the hexenyl side chain to pre-existing heterocyclic rings, a common strategy in medicinal chemistry. nih.govscispace.com For instance, coupling reactions with halopurines have been shown to be an efficient method for introducing alkenyl substituents into positions 2, 6, or 8 of the purine (B94841) core. scispace.com Such reactions demonstrate excellent regioselectivity, allowing for the controlled synthesis of specifically substituted purine derivatives. scispace.com

Synthesis of 1,3-Dienes

(E)-Hexen-1-ylboronic acid serves as a precursor for the stereoselective synthesis of conjugated 1,3-dienes. These structural motifs are common in natural products and are valuable building blocks in organic synthesis. nih.govnih.gov A primary route to these dienes is the palladium-catalyzed Suzuki-Miyaura coupling of (E)-Hexen-1-ylboronic acid with a vinyl halide. This reaction stereospecifically forms a new carbon-carbon bond, creating the diene system. organic-chemistry.org

For example, coupling (E)-Hexen-1-ylboronic acid with an (E)-vinyl bromide will yield an (1E,3E)-1,3-diene. The high fidelity of the reaction in preserving the stereochemistry of both coupling partners is a significant advantage. organic-chemistry.org One-pot procedures that combine the borylation of a vinyl halide followed by an in-situ Suzuki coupling with a second vinyl halide have also been developed to create unsymmetrical 1,3-dienes. organic-chemistry.org

Table 3: Stereoselective Synthesis of a 1,3-Diene

| Alkenylboronic Acid | Vinyl Halide | Catalyst System | Product Stereochemistry |

| (E)-Hexen-1-ylboronic acid | (E)-1-Bromo-1-octene | Pd(PPh₃)₄ / Base | (6E,8E)-Tetradeca-6,8-diene |

Integration into Iterative Synthetic Sequences

A sophisticated application of boronic acid chemistry is its use in iterative synthetic sequences for the assembly of complex molecules like polyenes. nih.govnih.gov This strategy relies on bifunctional building blocks that contain both a reactive boronic acid (or its ester) and a halide. To control the reactivity, the boronic acid is often protected as an N-methyliminodiacetic acid (MIDA) boronate. nih.gov

The iterative cross-coupling (ICC) cycle involves:

Coupling a boronic acid pinacol (B44631) ester with a halo-MIDA boronate building block.

Deprotection of the resulting MIDA boronate under mild conditions to reveal a new boronic acid.

This new boronic acid is then used in the next coupling step with another halo-MIDA boronate. researchgate.net

This process allows for the controlled, step-wise assembly of long-chain molecules from a small set of building blocks. nih.gov While (E)-Hexen-1-ylboronic acid itself might act as a starting "capping" unit, the principles of this methodology showcase the advanced potential of boronic acid chemistry in programmable synthesis. nih.govresearchgate.net This approach is highly modular, making it suitable for generating diverse collections of compounds for various applications. nih.gov

Advanced Analytical Techniques for E Hexen 1 Ylboronic Acid

Spectroscopic Characterization Methods

Spectroscopy is a fundamental tool for probing the molecular structure of (E)-Hexen-1-ylboronic acid by observing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the precise structure of organic molecules like (E)-Hexen-1-ylboronic acid. researchgate.net It provides detailed information about the carbon-hydrogen framework. uobasrah.edu.iq By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and stereochemistry of the molecule can be unequivocally determined. researchgate.netthieme-connect.de

¹H NMR Spectroscopy: The proton NMR spectrum of (E)-Hexen-1-ylboronic acid provides a distinct fingerprint of its hydrogen atoms. The vinyl protons (attached to the carbon-carbon double bond) are particularly informative. The large coupling constant (J value) between these protons confirms the trans or (E) configuration of the double bond. The signals for the alkyl chain protons appear in the upfield region of the spectrum, and their splitting patterns reveal their neighboring protons. The hydroxyl protons of the boronic acid group often appear as a broad singlet and can exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. researchgate.net For (E)-Hexen-1-ylboronic acid, six distinct signals are expected, corresponding to the two sp² hybridized carbons of the alkene and the four sp³ hybridized carbons of the butyl chain. The chemical shifts of the alkene carbons are characteristically found in the downfield region.

| Spectrum Type | Assignment | Expected Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| ¹H NMR | B(OH)₂ | ~4.5-5.5 (broad s) | Broad signal, exchangeable with D₂O |

| Olefinic Protons (C=CH-B, C=CH-C) | ~5.5-7.0 (m) | Large coupling constant confirms E-stereochemistry | |

| Alkyl Chain (CH₂, CH₃) | ~0.9-2.2 (m) | Multiplets corresponding to the butyl group | |

| CH₃ | ~0.9 (t) | Triplet signal for the terminal methyl group | |

| ¹³C NMR | Olefinic Carbons (C=C) | ~120-150 | Two distinct signals for the double bond carbons |

| Alkyl Chain Carbons | ~14-35 | Four signals for the butyl group carbons |

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that separates chemical components of a sample and then provides structural information on the separated components. However, the direct analysis of boronic acids like (E)-Hexen-1-ylboronic acid by GC/MS can be challenging due to their high polarity and thermal lability. nih.gov They have a tendency to dehydrate and form cyclic anhydrides known as boroxines, which can complicate analysis. nih.gov

To overcome these issues, derivatization is often employed. Boronic acids can be converted into more volatile and thermally stable esters, such as pinacol (B44631) boronate esters, prior to GC/MS analysis. chromatographyonline.com

Once in the mass spectrometer, the molecule is ionized, typically by electron ionization (EI), which causes it to fragment in a reproducible manner. nih.gov The resulting mass spectrum shows a plot of ion abundance versus mass-to-charge (m/z) ratio. whitman.edu The molecular ion peak (M⁺), if observed, corresponds to the mass of the intact molecule (or its derivative). The fragmentation pattern provides clues to the molecule's structure. For (E)-Hexen-1-ylboronic acid, fragmentation would likely involve cleavage of the alkyl chain and loss of water from the boronic acid moiety. whitman.edulibretexts.org

| m/z Value | Possible Fragment Identity | Notes |

|---|---|---|

| [M]⁺ | Molecular Ion | May be weak or absent for underivatized boronic acids. |

| [M-18]⁺ | Loss of H₂O | Common fragmentation pathway for boronic acids. |

| [M-C₄H₉]⁺ | Loss of butyl radical | Cleavage of the bond between the double bond and the alkyl chain. |

| Various | Alkyl chain fragments | Characteristic peaks separated by 14 mass units (CH₂). libretexts.org |

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about conjugated electronic systems within a molecule. khanacademy.org The part of the molecule responsible for light absorption is called a chromophore.

For (E)-Hexen-1-ylboronic acid, the primary chromophore is the isolated carbon-carbon double bond (C=C). Isolated double bonds typically undergo a π → π* electronic transition that absorbs light in the far UV region, generally at wavelengths below 200 nm. utoronto.ca This absorption is often difficult to measure with standard laboratory spectrophotometers.

The absorption maximum (λmax) is significantly shifted to longer wavelengths (a bathochromic shift) as the extent of conjugation increases. utoronto.calibretexts.org For instance, if the double bond in (E)-Hexen-1-ylboronic acid were conjugated with other π-systems, such as an aromatic ring, its λmax would shift into the more readily accessible region of the UV spectrum (>200 nm). The lack of significant absorption in the 200-400 nm range is therefore characteristic of the non-conjugated nature of (E)-Hexen-1-ylboronic acid.

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase."

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used to monitor reaction progress, identify compounds in a mixture, and determine the purity of a substance. sigmaaldrich.comchemistryhall.com For the analysis of (E)-Hexen-1-ylboronic acid, a TLC plate coated with a stationary phase, typically silica (B1680970) gel, is used. chemistryhall.com

A spot of the sample is applied to the plate, which is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary and mobile phases.

Boronic acids are often not visible on a TLC plate under a standard UV lamp (254 nm) unless they are part of a larger, UV-active molecule. Therefore, visualization requires specific staining reagents. A highly effective method for detecting boronic acids on TLC plates is staining with a solution of alizarin (B75676). researchgate.netwur.nl Alizarin forms a fluorescent complex with the boronic acid group, which appears as a bright yellow-orange spot when viewed under a UV lamp at 366 nm. researchgate.netnih.gov This allows for the sensitive and selective detection of boronic acid-containing compounds. wur.nl

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. waters.com It is widely used for the analysis of boronic acids due to its high resolution and sensitivity. waters.com

For (E)-Hexen-1-ylboronic acid, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. waters.com An acid modifier, like formic acid or acetic acid, is often added to the mobile phase to improve peak shape by ensuring the boronic acid is in a neutral state. waters.com

The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. Less polar compounds, like (E)-Hexen-1-ylboronic acid, interact more strongly with the C18 stationary phase and thus have longer retention times than more polar impurities. Detection is commonly achieved using a Photodiode Array (PDA) detector, which can monitor absorbance over a range of UV wavelengths. For enhanced sensitivity and selectivity, post-column derivatization can be used, where the eluting compounds react with a reagent like alizarin to form a fluorescent product, which is then detected by a fluorescence detector. nih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 100 mm, 3.5 µm) waters.com |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient elution (e.g., starting with low %B and increasing) waters.com |

| Flow Rate | ~1.0 mL/min |

| Detection | PDA/UV Detector or Fluorescence Detector (with post-column derivatization) nih.gov |

Anion Exchange Chromatography

Anion exchange chromatography is a powerful technique for the separation and purification of ionizable compounds. google.com This method utilizes a stationary phase with positively charged functional groups, which reversibly bind to negatively charged molecules (anions). google.com For a weakly acidic compound like E-Hexen-1-ylboronic acid, its retention on an anion exchange column is highly dependent on the pH of the mobile phase. By adjusting the pH to be above the pKa of the boronic acid group, the compound will exist in its anionic boronate form and can be retained by the positively charged stationary phase.

Elution of the retained this compound can be achieved by either decreasing the pH of the mobile phase, which protonates the boronate ion and reduces its affinity for the stationary phase, or by increasing the concentration of a competing anion in the eluent.

While specific research detailing the anion exchange chromatography of this compound is not extensively documented, the principles of ion chromatography for organic acids can be applied to develop a suitable method. A high-capacity anion-exchange column, designed for the separation of organic acids, would be appropriate. A hydroxide (B78521) or carbonate/bicarbonate buffer system is typically used as the mobile phase, allowing for precise control over the elution strength.

Below is a table representing a hypothetical set of parameters for the analysis of this compound by anion exchange chromatography, based on established methods for other organic acids. archemica-international.com

Table 1: Representative Parameters for Anion Exchange Chromatography of this compound

| Parameter | Value |

| Stationary Phase | High-capacity anion exchange resin (e.g., polystyrene-divinylbenzene with quaternary ammonium (B1175870) functional groups) |

| Mobile Phase | Gradient of potassium hydroxide in deionized water |

| pH Range | 8-11 (to ensure deprotonation of the boronic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | Suppressed Conductivity |

| Temperature | 30 °C |

Qualitative Detection Methods

A rapid and straightforward qualitative method for the detection of boronic acids, including this compound, utilizes a colorimetric reaction with curcumin (B1669340). rsc.org This technique is particularly useful as a staining method for thin-layer chromatography (TLC) plates, allowing for the visual identification of boron-containing compounds. rsc.org

The principle of this detection method is the formation of a colored complex between the boronic acid and curcumin in an acidic environment. wikipedia.org This reaction produces a rosocyanine complex, which results in a distinct color change, typically to a reddish-orange or pink hue, against the yellow background of the curcumin stain. chemeurope.comreddit.com This colorimetric test is highly sensitive and provides a quick confirmation of the presence of the boronic acid functionality. rsc.org

The procedure involves spotting the sample containing this compound onto a TLC plate, followed by dipping the plate into a solution of curcumin. Research has demonstrated the effectiveness of this method for a variety of boronic acids, including trans-1-hexen-1-ylboronic acid (an alternative name for this compound). researchgate.net

The following table summarizes the key aspects of the colorimetric detection of this compound using curcumin.

Table 2: Summary of Curcumin-Based Colorimetric Detection

| Feature | Description |

| Reagent | Curcumin solution in ethanol (B145695) with a small amount of acid (e.g., HCl or H2SO4) |

| Technique | Thin-Layer Chromatography (TLC) plate staining |

| Principle | Formation of a colored rosocyanine complex between the boronic acid and curcumin |

| Observed Color | Reddish-orange to pink spot on a yellow background |

| Application | Qualitative detection and reaction monitoring |

Computational and Theoretical Studies of E Hexen 1 Ylboronic Acid

Mechanistic Investigations through Computational Chemistry

Computational chemistry is instrumental in elucidating the complex, multi-step reaction pathways that E-alkenylboronic acids, including E-Hexen-1-ylboronic acid, undergo. A primary example is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. Computational models can map the entire catalytic cycle, identifying transition states and intermediates that are often too fleeting to be observed experimentally.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key stages: oxidative addition, transmetalation, and reductive elimination. Computational investigations of this process with alkenylboronic acids typically involve calculating the potential energy surface for each step.

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide to a low-valent palladium catalyst, typically Pd(0).

Transmetalation: This is the crucial step where the alkenyl group is transferred from the boron atom to the palladium center. Computational studies focus on the role of the base, which activates the boronic acid by forming a more nucleophilic boronate species. The energy barriers for different activation pathways can be calculated to determine the most likely route. For this compound, this would involve the formation of a palladium-bound hexenyl intermediate.

Reductive Elimination: In the final step, the newly formed carbon-carbon bond is created as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

Computational models can predict the activation energies for each of these steps, helping to identify the rate-determining step of the reaction. These investigations provide a detailed picture of the reaction coordinate, revealing the geometry of transition states and the influence of ligands on the palladium catalyst.

| Mechanistic Step (Suzuki-Miyaura Coupling) | Typical Computational Focus | Information Gained |

| Oxidative Addition | Geometry and energy of the transition state for halide addition to the Pd(0) complex. | Energy barrier for catalyst activation. |

| Transmetalation | Activation of the boronic acid by a base; energy profile for the transfer of the alkenyl group from boron to palladium. | Role of the base; structure of the pre-transmetalation intermediate; rate-determining step analysis. |

| Reductive Elimination | Geometry and energy of the transition state leading to C-C bond formation. | Energy barrier for product formation and catalyst regeneration. |

Stereoselectivity Rationalization via Theoretical Models

Many reactions involving alkenylboronic acids are stereoselective, meaning one stereoisomer is formed in preference to another. This compound, with its defined E geometry at the double bond, is often used in reactions where the retention of this stereochemistry is critical. Theoretical models are essential for understanding the origins of this stereoselectivity.

Theoretical rationalization is typically achieved by calculating the energies of the transition states that lead to the different possible stereoisomeric products. The product distribution observed experimentally is expected to correlate with the calculated energy differences between these competing transition states, according to transition state theory. The pathway with the lower energy transition state will be the dominant one.

For example, in a reaction where this compound is added to a chiral aldehyde, two diastereomeric products could be formed. Computational models would be used to:

Build 3D models of the transition states for the formation of both diastereomers.

Calculate the free energy of each transition state using quantum mechanical methods.

Analyze the geometries of the transition states to identify the specific steric or electronic interactions that stabilize one over the other. For instance, a model might reveal that in the favored transition state, the bulky hexenyl group is positioned to minimize steric clash with a substituent on the aldehyde.

These theoretical models can explain why a reaction preserves the E configuration of the double bond or why a new chiral center is formed with a specific orientation. This predictive power is invaluable for designing new, highly selective reactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is one of the most widely used computational methods for studying the chemistry of boronic acids. DFT calculations provide a good balance between accuracy and computational cost, making it feasible to study relatively large molecules and complex reaction mechanisms. whiterose.ac.uk

In the context of this compound, DFT studies can provide fundamental insights into its properties and reactivity:

Electronic Structure: DFT can be used to calculate the distribution of electron density within the molecule. This reveals the electrophilic nature of the boron atom and the nucleophilic character of the carbon-carbon double bond, which are key to its reactivity. The calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to predict how the molecule will interact with other reagents.

Reactivity Indices: Conceptual DFT provides a framework for quantifying reactivity through indices such as chemical hardness, electronic chemical potential, and the Fukui function. These values can be calculated to predict which sites on this compound are most susceptible to nucleophilic or electrophilic attack.

Reaction Mechanisms and Energetics: As mentioned previously, DFT is the workhorse for calculating the potential energy surfaces of reactions. It allows for the precise determination of the energies of reactants, products, intermediates, and transition states. nih.gov This data is used to calculate reaction rates and equilibrium constants, providing a quantitative understanding of the reaction. For instance, a DFT study could compare the energy barriers for the cis-trans isomerization of the double bond, explaining the stability of the E isomer.

| DFT Calculation Type | Target Property of this compound | Chemical Insight |

| Geometry Optimization | Most stable 3D structure, bond lengths, and angles. | Provides the foundational structure for all other calculations. |

| Frequency Analysis | Vibrational frequencies (IR spectrum prediction). | Confirms that the optimized structure is a true energy minimum. |

| Molecular Orbital Analysis | HOMO/LUMO energies and distributions. | Predicts sites of nucleophilic and electrophilic character. |

| Transition State Search | Structure and energy of the highest point on a reaction pathway. | Allows for the calculation of activation energies and reaction rates. |

Q & A

Q. Basic

- H NMR : Look for vinyl proton signals (δ 5–6 ppm) and boron-related splitting patterns.

- B NMR : A singlet near δ 30–35 ppm confirms the boronic acid group.

- IR : B-O stretching (~1340 cm) and B-OH (~3200 cm) bands.

- HPLC-MS : Use reverse-phase columns (C18) with acetonitrile/water mobile phases to assess purity. Cross-reference data with published spectra and report deviations exceeding ±5% .

What experimental strategies are effective in resolving contradictions between reported catalytic efficiencies of this compound in Suzuki-Miyaura couplings?

Advanced

Contradictions often arise from variations in ligand systems, solvent polarity, or base strength. To address this:

- Perform controlled reactions with standardized substrates (e.g., 4-bromotoluene) and Pd catalysts (e.g., Pd(PPh)).

- Systematically vary one parameter (e.g., solvent: DMF vs. THF) while holding others constant.

- Quantify yields via F NMR (internal standard: trifluorotoluene) and compare with literature using statistical tools (e.g., t-tests). Disclose raw data and uncertainties (e.g., ±2% instrument error) .

How can computational chemistry be integrated to predict the reactivity of this compound in novel reaction environments?

Q. Advanced

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess boron center electrophilicity.

- Solvent Modeling : Use COSMO-RS to simulate solvent effects on transition states.

- Kinetic Isotope Effects (KIE) : Compare computational KIE values with experimental data to validate mechanisms.

Publish computational protocols (software, basis sets) and raw output files in supplementary materials .

What methodologies are recommended for analyzing solvent-induced degradation pathways of this compound?

Q. Advanced

- Stability Studies : Incubate the compound in protic (e.g., HO/EtOH) vs. aprotic (e.g., DCM) solvents at 25°C/40°C.

- Kinetic Analysis : Track degradation via UV-Vis (λ = 260 nm for boronic acid absorption) and fit data to first-order decay models.

- LC-MS/MS : Identify degradation products (e.g., boroxines) and propose pathways. Report confidence intervals for half-lives (±5%) and validate models using Akaike information criterion (AIC) .

How should researchers design experiments to investigate the steric and electronic effects of this compound in asymmetric catalysis?

Q. Advanced

- Steric Maps : Generate 3D models (e.g., using Avogadro) to quantify substituent bulk near the boron center.

- Hammett Studies : Synthesize para-substituted arylboronic acid analogs and correlate σ values with reaction rates.

- Cross-Coupling Screens : Test this compound against bulky substrates (e.g., ortho-substituted aryl halides). Use ANOVA to assess significance of electronic vs. steric factors .

What are the best practices for reconciling discrepancies between theoretical and experimental pKa values of this compound?

Q. Advanced

- Potentiometric Titrations : Perform in degassed THF/HO mixtures to measure experimental pKa.

- Computational Adjustments : Apply implicit solvation models (e.g., SMD) to DFT-derived pKa values.

- Error Analysis : Quantify uncertainties from solvent polarity assumptions (±0.5 pKa units) and compare with literature benchmarks. Publish titration curves and raw computational inputs .

How can isotopic labeling studies (e.g., 11^1111B-enriched this compound) enhance mechanistic understanding of its reactions?

Q. Advanced

- Synthesis of B Isotopologues : Use B(OH) in transmetallation reactions under kinetic control.

- Mechanistic Probes : Track boron transfer in cross-couplings via B NMR or secondary ion mass spectrometry (SIMS).

- Kinetic Profiling : Compare isotope effects (B vs. B) to distinguish concerted vs. stepwise pathways. Disclose isotopic purity (>98%) and calibration methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.